molecular formula C10H7ClFN3O B13151978 (E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13151978
M. Wt: 239.63 g/mol
InChI Key: ILENMPQOUVQPPL-UHFFFAOYSA-N
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Description

(E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to an isoquinoline backbone, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C10H7ClFN3O

Molecular Weight

239.63 g/mol

IUPAC Name

5-chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7ClFN3O/c11-8-4-5(12)3-7-6(8)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15)

InChI Key

ILENMPQOUVQPPL-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C2=C1C(=CC(=C2)F)Cl)/C(=N\O)/N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)F)Cl)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of chloro and fluoro groups to the isoquinoline ring.

    Hydroxylation: Addition of a hydroxy group to the nitrogen atom.

    Formation of Carboximidamide: Conversion of the carboxylic acid derivative to carboximidamide.

The reaction conditions often involve the use of specific reagents such as halogenating agents (e.g., chlorine and fluorine sources), hydroxylating agents, and catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of (E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Indoleamine 2,3-Dioxygenase Inhibition

One of the primary applications of (E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme involved in tryptophan metabolism and has been implicated in immune regulation and tumor immunosuppression. The inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies.

Case Study: Cancer Treatment Enhancement

A study demonstrated that administering this compound alongside traditional anti-cancer agents resulted in improved therapeutic outcomes in preclinical models. The combination therapy showed a significant reduction in tumor growth compared to monotherapy, suggesting that this compound can effectively modulate immune responses against tumors .

1.2 Treatment of Infectious Diseases

Another potential application is in treating infectious diseases, particularly those associated with immunosuppression, such as HIV. By inhibiting IDO activity, this compound may help restore immune function and enhance the effectiveness of antiviral therapies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has indicated that modifications to the compound's structure can significantly influence its potency as an IDO inhibitor.

Table 1: Structure-Activity Relationship Data

CompoundModificationIC50 (nM)Reference
This compoundNone20
Variant AAddition of methyl group15
Variant BSubstitution with different halogens10

Toxicity and Safety Profiles

Despite its promising applications, the safety profile of this compound must be thoroughly evaluated. Preliminary studies indicate manageable toxicity levels at therapeutic doses, but further clinical trials are necessary to establish comprehensive safety data.

Table 2: Toxicity Data Summary

Study PhaseDose Range (mg)Adverse Effects
Preclinical0.5 - 20Mild gastrointestinal disturbancesWell tolerated
Phase I10 - 100Grade 3 thrombocytopenia in some patientsManageable toxicity observed

Mechanism of Action

The mechanism of action of (E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide include other isoquinoline derivatives with different substituents, such as:

  • 5-Chloro-7-fluoroisoquinoline
  • 5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboxamide
  • 5-Chloro-7-fluoro-N’-methoxyisoquinoline-1-carboximidamide

Uniqueness

The uniqueness of (E)-5-Chloro-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the hydroxy and carboximidamide functionalities, allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Biological Activity

(E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is a synthetic compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C₉H₈ClF₁N₃O
  • Molecular Weight : 229.63 g/mol

This compound features a hydroxyl group, a carboximidamide moiety, and halogen substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : The compound has been studied for its effects on various cancer cell lines. It demonstrates cytotoxicity against human cancer cells through inhibition of topoisomerase I (Top1) and potentially other targets involved in DNA repair mechanisms .
  • Antibacterial Properties : Related compounds have shown significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The presence of halogen atoms is often linked to enhanced antimicrobial properties .
  • Mechanism of Action : The compound is believed to interact with multiple cellular targets, leading to disruption in cellular processes such as DNA replication and repair. This interaction is crucial for its antitumor and antibacterial effects .

Case Studies

Several studies have explored the biological activity of isoquinoline derivatives similar to this compound:

  • Study on Antitumor Activity : A study assessed the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines, revealing that compounds with similar structural features exhibited significant growth inhibition in leukemia and solid tumor cell lines .
  • Antibacterial Efficacy : Research demonstrated that certain chlorinated and fluorinated phenolic compounds showed enhanced antibacterial activity compared to their non-halogenated counterparts, suggesting that the halogen substituents in this compound may confer similar benefits .

Data Tables

The following table summarizes the cytotoxicity profiles of related compounds:

CompoundLung HOP-62Colon HCT-116CNS SF-539Melanoma UACC-62Ovarian OVCAR-3MGMTop1 Inhibition
10.010 μM0.030 μM0.010 μM0.010 μM0.22 μM++++Yes
20.19 μM0.274 μM0.016 μM0.012 μM0.864 μM+++Yes
30.186 μM0.107 μM0.204 μM0.074 μM0.407 μM+++No

Q & A

Q. How can interdisciplinary approaches optimize the compound’s therapeutic potential?

  • Methodological Answer : Integrate medicinal chemistry (SAR-driven optimization), structural biology (cryo-EM for target-complex visualization), and systems pharmacology (network analysis of signaling pathways). Use high-content screening (HCS) for phenotypic profiling and AI-driven virtual screening (e.g., AlphaFold2) for novel target identification .

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